![molecular formula C6H7NO B1435019 2-(3-Oxocyclobutyl)acetonitrile CAS No. 2007916-61-0](/img/structure/B1435019.png)
2-(3-Oxocyclobutyl)acetonitrile
Overview
Description
“2-(3-Oxocyclobutyl)acetonitrile” is a chemical compound with the CAS Number: 2007916-61-0 . It has a molecular weight of 109.13 and its IUPAC name is 2-(3-oxocyclobutyl)acetonitrile . It is a light yellow liquid .
Molecular Structure Analysis
The Inchi Code for “2-(3-Oxocyclobutyl)acetonitrile” is 1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 . The Inchi Key is PZUCMMIBKLVHSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “2-(3-Oxocyclobutyl)acetonitrile” is predicted to be 261.9±13.0 °C . Its density is predicted to be 1.108±0.06 g/cm3 .Scientific Research Applications
Photocatalytic Applications : The hexachlorocerate(III) anion in acetonitrile solution is a potent photoreductant, useful in photocatalytic reduction of aryl chloride substrates (Haolin Yin et al., 2016).
Chemical Reactions and Complex Formation : The preparation and characterization of (acetonitrile)trichlorobis(triphenylphosphine)technetium(III) describes the complex's formation and its reactions with small π-accepting ligands (R. Pearlstein et al., 1989).
Environmental Impact Studies : Research on acetonitrile's effect on proton exchange membrane fuel cell performance reveals its potential as an environmental pollutant (T. Reshetenko & J. St-Pierre, 2015).
Biological Activity : The study of oximino(2,6-dichlorophenyl)acetonitrile reveals its potential as a powerful inhibitor of Carbonyl Reductase enzyme, which is significant in cancer treatment resistance (Seth Adu Amankrah et al., 2021).
Photodecomposition Studies : Analysis of 3-oxobutyltrimethyltin's photodecomposition in acetonitrile contributes to understanding the mechanisms of photodecomposition reactions (S. Su et al., 1985).
Inorganic Chemistry : Research into the dissociative photosubstitution reactions of (acetonitrile)(bipyridine)(terpyridine)ruthenium(2+) sheds light on ligand substitution reactions in inorganic chemistry (C. Hecker et al., 1991).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-oxocyclobutyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCMMIBKLVHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxocyclobutyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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